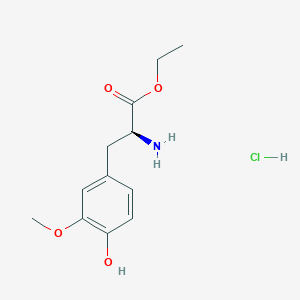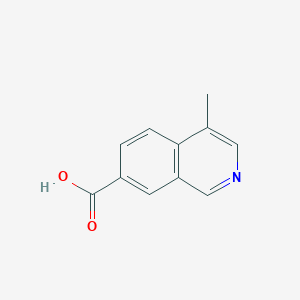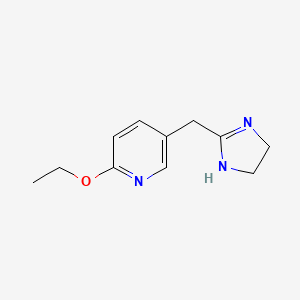![molecular formula C28H45NO5S B12820578 (4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B12820578.png)
(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Unique Ingredient Identifier (UNII) 21904A5386 is known as Lefamulin. Lefamulin is a pleuromutilin antibiotic used primarily for the treatment of community-acquired bacterial pneumonia. It is a semi-synthetic derivative of pleuromutilin, a natural antibiotic produced by the fungus Pleurotus mutilus .
Métodos De Preparación
Lefamulin is synthesized through a series of chemical reactions starting from ®-(+)-3-cyclohexenecarboxylic acid. The synthetic route involves multiple steps, including esterification, reduction, and cyclization reactions. Industrial production methods for Lefamulin typically involve large-scale chemical synthesis in controlled environments to ensure high purity and yield .
Análisis De Reacciones Químicas
Lefamulin undergoes various chemical reactions, including:
Oxidation: Lefamulin can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in Lefamulin, potentially altering its biological activity.
Substitution: Lefamulin can undergo substitution reactions where one functional group is replaced by another, often using common reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Lefamulin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study pleuromutilin derivatives and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and its potential to combat antibiotic-resistant bacteria.
Medicine: Primarily used to treat community-acquired bacterial pneumonia, with ongoing research into its efficacy against other bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotics and related compounds
Mecanismo De Acción
Lefamulin exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome’s 50S subunit, preventing the correct positioning of transfer RNA and thus inhibiting the formation of peptide bonds. This action effectively halts bacterial growth and replication .
Comparación Con Compuestos Similares
Lefamulin is unique among pleuromutilin antibiotics due to its semi-synthetic nature and its specific binding mechanism. Similar compounds include:
Retapamulin: Another pleuromutilin antibiotic used topically for skin infections.
Tiamulin: Used in veterinary medicine to treat respiratory infections in animals.
Valnemulin: Also used in veterinary medicine, particularly for swine dysentery.
Lefamulin’s uniqueness lies in its systemic use for treating human bacterial infections, particularly pneumonia, and its novel mechanism of action that targets resistant bacteria .
Propiedades
IUPAC Name |
(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVIXBKIJXZQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chlorobicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B12820511.png)
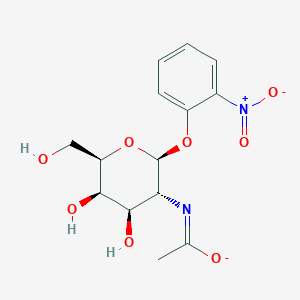

![(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)
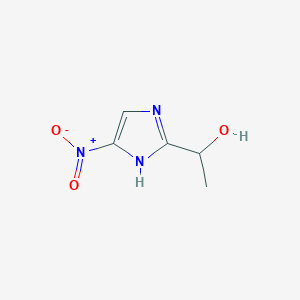
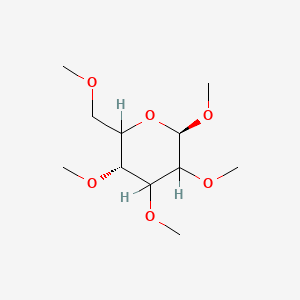
![5-Nitro-1H-benzo[d]imidazol-6-amine](/img/structure/B12820541.png)
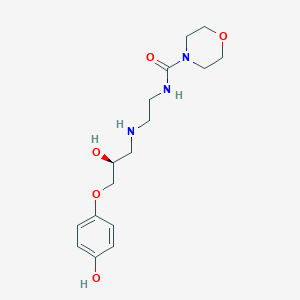
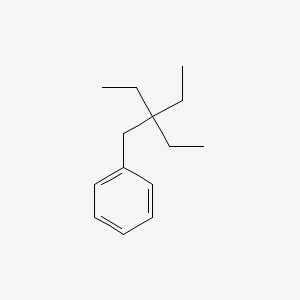
![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)
